Methyl 4-(benzyloxy)-1-naphthalenecarboxylate
Description
Properties
IUPAC Name |
methyl 4-phenylmethoxynaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)17-11-12-18(16-10-6-5-9-15(16)17)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTZIAHBSDMWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Benzyloxy 1 Naphthalenecarboxylate
Convergent and Divergent Synthetic Routes to the Naphthalene-1-carboxylate Core
Conversely, a divergent synthesis begins with a central core molecule that is subsequently reacted to create a library of diverse compounds. wikipedia.orgcrimsonpublishers.com In this context, a common naphthalene (B1677914) intermediate could be synthesized and then subjected to various functionalization reactions to produce Methyl 4-(benzyloxy)-1-naphthalenecarboxylate among other related derivatives. wikipedia.org
Esterification Strategies for the Carboxylate Functionality
A crucial step in many synthetic routes to the target molecule is the formation of the methyl ester group. The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 4-(benzyloxy)-1-naphthoic acid, with an excess of methanol (B129727). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com
Alternatively, the esterification can be performed on a precursor such as 4-hydroxy-1-naphthoic acid to yield methyl 4-hydroxy-1-naphthoate. This intermediate is then subjected to etherification in a subsequent step. Other esterification methods include reaction with diazomethane or using a coupling agent to activate the carboxylic acid before adding methanol.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid, excess alcohol (Methanol), acid catalyst (e.g., H₂SO₄) | Reflux temperature | Inexpensive reagents, suitable for large scale. masterorganicchemistry.com | Equilibrium reaction, requires forcing conditions. masterorganicchemistry.com |
| Alkylation with Alkyl Halide | Carboxylate salt, methyl iodide (CH₃I) | Polar aprotic solvent (e.g., DMF) | High yield, irreversible. | Methyl iodide is toxic and a reagent. |
| Reaction with Diazomethane | Carboxylic acid, diazomethane (CH₂N₂) | Ether, room temperature | Fast, clean reaction, high yield. | Diazomethane is explosive and toxic. |
Aryl Ether Formation via Benzyloxy Installation on the Naphthalene Ring
The installation of the benzyloxy group onto the naphthalene ring is typically achieved through a Williamson ether synthesis. byjus.com This reaction involves the deprotonation of a hydroxyl group on the naphthalene precursor, such as methyl 4-hydroxy-1-naphthoate, to form a nucleophilic naphthoxide ion. wvu.eduquora.com A strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is commonly used for this deprotonation. organic-chemistry.orgresearchgate.net The resulting naphthoxide then undergoes a nucleophilic substitution (Sₙ2) reaction with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, to form the desired aryl ether. rsc.orgyoutube.com
The choice of a primary benzyl halide is critical as it minimizes the competing elimination reaction (E2), ensuring a clean and high-yielding synthesis. youtube.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. byjus.com
Construction of the Naphthalene System with Pre-installed Substituents
Instead of modifying a pre-existing naphthalene ring, the core structure can be built with the necessary substituents already in place or in the form of their precursors. Several methodologies exist for the regioselective synthesis of polysubstituted naphthalenes. nih.gov These include:
[4+2] Cycloaddition Reactions: The Diels-Alder reaction between a suitable diene and an aryne (generated in situ) can produce a bicyclic intermediate that aromatizes to the naphthalene system. rsc.org
Annulation Reactions: Various transition-metal-catalyzed reactions, particularly using palladium, can construct the second ring onto a benzene (B151609) derivative. acs.org This involves the coupling of aryl halides with internal alkynes, followed by an intramolecular Heck reaction and isomerization. acs.org
Electrophilic Cyclization: Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to yield substituted naphthalenes under mild conditions. nih.gov
These methods offer powerful control over the placement of substituents on the naphthalene core, which can be advantageous for creating complex derivatives. thieme-connect.com
Precursor Synthesis and Functional Group Transformations Leading to this compound
Preparation of Key Naphthalene Intermediates
A common and crucial intermediate in the synthesis is methyl 4-hydroxy-1-naphthoate . This compound serves as the direct precursor for the Williamson ether synthesis. Its synthesis often starts from 4-hydroxy-1-naphthoic acid, which can be prepared through various methods, including the carboxylation of naphthols. acs.org For example, the Kolbe-Schmidt reaction involves treating a potassium naphtholate with carbon dioxide under pressure, though this can sometimes lead to mixtures of isomers. epo.org More modern methods, such as palladium-catalyzed carbonylation of 6-bromo-2-naphthol, offer alternative routes to hydroxy naphthoic acids. google.com Once 4-hydroxy-1-naphthoic acid is obtained, it can be esterified to methyl 4-hydroxy-1-naphthoate as described previously. glpbio.comnih.gov
| Precursor | Starting Material | Key Reaction | Reagents | Reference |
|---|---|---|---|---|
| 4-Hydroxy-1-naphthoic acid | 1-Naphthol | Kolbe-Schmidt Reaction | 1. K₂CO₃ 2. CO₂, high T/P | epo.org |
| Methyl 4-hydroxy-1-naphthoate | 4-Hydroxy-1-naphthoic acid | Fischer Esterification | Methanol (CH₃OH), H₂SO₄ | masterorganicchemistry.com |
| 4-Methoxy-1-naphthoic acid | 4-Methoxy-1-acetylnaphthalene | Haloform Reaction | Sodium hypochlorite (NaOCl) | cdnsciencepub.com |
Benzylic Alcohol Precursors and Etherification Reactions
The benzyl group is introduced using a benzylation agent. While benzyl alcohol itself can be used in some etherification reactions, for instance under acidic conditions or via conversion to a more reactive species, the most common precursor in the Williamson ether synthesis is a benzyl halide. organic-chemistry.orgnih.gov Benzyl bromide and benzyl chloride are readily available and highly reactive towards nucleophilic attack by the naphthoxide ion. youtube.com
The general sequence for the final steps in a convergent synthesis would be:
Esterification: Convert 4-hydroxy-1-naphthoic acid to methyl 4-hydroxy-1-naphthoate.
Deprotonation: Treat methyl 4-hydroxy-1-naphthoate with a base (e.g., K₂CO₃, NaH) to form the corresponding sodium or potassium naphthoxide.
Nucleophilic Substitution: Add benzyl chloride or benzyl bromide to the naphthoxide solution to form this compound. researchgate.net
This sequence strategically places the esterification before the etherification, as the phenolic hydroxyl group is more acidic and reactive than the carboxylic acid would be under the basic conditions of the Williamson synthesis, preventing unwanted side reactions.
Optimization of Synthetic Conditions and Yield Enhancement Strategies
The formation of the benzyloxy ether linkage and the introduction of the carboxylate group on the naphthalene core can potentially be achieved through cross-coupling reactions, which are heavily reliant on the catalyst system employed. Palladium-based catalysts are particularly effective for such transformations. researchgate.net
The choice of palladium precursor and the accompanying ligand is critical for achieving high catalytic activity and selectivity. For instance, in Suzuki cross-coupling reactions involving naphthalene-based substrates, catalysts comprising Pd(II) species or Pd(0) nanoparticles supported on polymers have demonstrated high efficiency. mdpi.com The performance of these catalysts can be further enhanced by selecting appropriate supports and ligands. mdpi.com
The table below illustrates the effect of different palladium catalysts on the conversion and selectivity in a model Suzuki cross-coupling reaction, highlighting the importance of catalyst selection.
| Catalyst Precursor | Ligand | Support | Conversion (%) | Selectivity (%) |
| Pd(OAc)₂ | None | Naphthalene-based polymer | >95 | >97 |
| PdCl₂ | Diimine | None | High | >50:1 (α-arylation) |
| Na₂PdCl₄ | None | None | - | Opposite site selectivity to Pt |
This table presents a compilation of data from related studies to illustrate catalyst performance in similar reaction types. mdpi.comresearchgate.net
The choice of solvent can significantly impact the outcome of a chemical reaction, influencing solubility, reaction rates, and even the regioselectivity of product formation. In the synthesis of naphthalene derivatives, the solvent can dictate the position of substitution. For example, in Friedel-Crafts acylation of naphthalene, using carbon disulfide as a solvent typically leads to substitution at the 1-position, while a bulkier solvent like nitrobenzene can favor substitution at the 2-position. youtube.com
Temperature is another critical parameter that can control the regioselectivity of reactions on the naphthalene ring. The sulfonation of naphthalene, for instance, yields 1-naphthalenesulfonic acid at 80°C, whereas at 160°C, the thermodynamically more stable 2-naphthalenesulfonic acid is the major product. youtube.com
The solubility of naphthalene and its derivatives in various solvents has been studied, providing a basis for selecting appropriate reaction media. researchgate.net The table below summarizes the solubility characteristics of naphthalene in different types of solvents.
| Solvent Type | Examples | Solubility Characteristics |
| Nonpolar | Cyclohexane, Carbon Tetrachloride | Good solubility |
| Polar Aprotic | Acetone, Dichloromethane | Moderate to good solubility |
| Polar Protic | Methanol, Ethanol (B145695) | Lower solubility |
| Chlorinated | Chloroform, Dichloroethane | Good solubility |
This table provides a general overview of naphthalene solubility to guide solvent selection in synthetic procedures. researchgate.net
The isolation and purification of the final product are crucial steps to ensure the desired compound is obtained with high purity. emu.edu.tr For solid organic compounds like this compound, several techniques are commonly employed.
Crystallization is a primary method for purifying solid compounds. reachemchemicals.com This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures. The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, leading to the formation of pure crystals. unacademy.com
Chromatography is a versatile separation technique used for both purification and analysis. emu.edu.tr Common chromatographic methods include:
Column Chromatography: This is a preparative technique where the mixture is separated by passing it through a column packed with a stationary phase (e.g., silica gel). reachemchemicals.com
Thin-Layer Chromatography (TLC): A quick and simple analytical method to monitor the progress of a reaction and determine the purity of a compound. reachemchemicals.com
High-Performance Liquid Chromatography (HPLC): A powerful technique for both analytical and preparative separations, offering high resolution and efficiency. allen.in
Distillation is suitable for purifying liquids or for removing a volatile solvent from a non-volatile solid product. For heat-sensitive compounds, vacuum distillation can be employed to lower the boiling point and prevent decomposition. unacademy.com
The following table outlines the applicability of various purification techniques for advanced organic compounds.
| Purification Technique | Principle | Applicability |
| Crystallization | Differential solubility | Purification of solid compounds. reachemchemicals.com |
| Column Chromatography | Differential adsorption | Separation of components in a mixture. reachemchemicals.com |
| Distillation | Differential boiling points | Purification of liquids or removal of volatile solvents. |
| Filtration | Separation of solid from liquid | Isolation of a solid product from a solution. emu.edu.tr |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Benzyloxy 1 Naphthalenecarboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed experimental NMR data for Methyl 4-(benzyloxy)-1-naphthalenecarboxylate are not available in the reviewed literature. A full structural assignment would typically involve the analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Specific chemical shifts and coupling constants for the protons of this compound have not been reported.
Carbon-13 NMR (¹³C NMR) Characterization of Carbon Framework
The ¹³C NMR chemical shifts for the carbon framework of this compound are not documented in available sources.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights
Without ¹H and ¹³C NMR data, a discussion of the correlations from 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY cannot be accurately presented.
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis
While the molecular formula (C₁₉H₁₆O₃) and molecular weight (292.33 g/mol ) can be calculated, detailed experimental mass spectrometry data, including high-resolution measurements and fragmentation patterns, are not available.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Experimentally determined high-resolution mass spectrometry data, which would confirm the elemental composition of this compound, has not been found in the public literature.
Electrospray Ionization (ESI-MS) and Other Ionization Techniques
Specific fragmentation patterns for this compound under ESI-MS or other ionization techniques are not available for analysis.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that correspond to its distinct structural features: the aromatic naphthalene (B1677914) and benzene (B151609) rings, the ester group, and the ether linkage.
The key functional groups and their anticipated IR absorption ranges are detailed below. The aromatic ester will likely follow the "Rule of Three," characterized by three strong absorptions for the C=O and the two C-O stretches. spectroscopyonline.com Aromatic esters typically show a C=O stretch at a lower wavenumber (around 1715-1730 cm⁻¹) due to conjugation with the aromatic ring. libretexts.orgspectroscopyonline.com The C-O stretching vibrations of the ester and the ether linkages are also expected to produce strong bands in the fingerprint region. spectroscopyonline.com The presence of both naphthalene and benzene rings will be indicated by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. pressbooks.pub
Interactive Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3030 - 3100 | Weak to Medium |
| Aliphatic C-H (in -CH₂-) | Stretching | 2850 - 2960 | Medium |
| Ester C=O | Stretching | ~1725 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| Ether C-O | Asymmetric Stretching | 1200 - 1275 | Strong |
| Ester C-O | Stretching | 1100 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophores in this compound are the naphthalene and benzene rings. Substituted naphthalene derivatives are known to exhibit intense absorption bands in the UV region. aanda.orgaanda.org These absorptions are due to π → π* electronic transitions within the aromatic system. aanda.org The presence of substituents on the naphthalene ring, such as the benzyloxy and methyl carboxylate groups, can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. docbrown.info Naphthalene itself has characteristic absorptions, and its derivatives often show a strong band around 220 nm. aanda.orgresearchgate.net
Interactive Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Substituted Naphthalene Ring | π → π | ~220-230 |
| Substituted Naphthalene Ring | π → π | ~280-320 |
| Benzene Ring | π → π* | ~250-270 |
Integration of Spectroscopic Data for Definitive Structural Proof
While IR and UV-Vis spectroscopy provide valuable information about functional groups and electronic systems, a definitive structural proof for this compound requires the integration of data from multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The process of structural elucidation is a puzzle where each spectroscopic method provides a unique piece of information:
Infrared (IR) Spectroscopy , as detailed above, confirms the presence of the key functional groups: the aromatic rings, the ester (C=O and C-O bonds), and the ether linkage.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy would provide the carbon-hydrogen framework of the molecule.
¹H NMR would show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the naphthalene and benzene rings, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, and the methyl (-CH₃) protons of the ester group.
¹³C NMR would indicate the number of unique carbon atoms in the molecule, distinguishing between aromatic, aliphatic, ester carbonyl, and ether-linked carbons.
Mass Spectrometry (MS) would determine the molecular weight of the compound and provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula, confirming the elemental composition. The fragmentation pattern can reveal the presence of key structural units, such as the benzyl group or the naphthoyl moiety.
The conclusive structural proof is achieved when all the spectroscopic data converge to support a single, unambiguous structure. For instance, the molecular formula from HRMS must be consistent with the functional groups identified by IR and the carbon-hydrogen framework determined by NMR. The fragmentation pattern in the mass spectrum should correspond to the cleavage of the molecule at expected points, such as the ether or ester linkages, further corroborating the structure proposed from NMR and IR data. This holistic approach, combining the strengths of each technique, allows for the unequivocal structural elucidation of this compound.
Chemical Reactivity and Transformation Pathways of Methyl 4 Benzyloxy 1 Naphthalenecarboxylate
Hydrolysis and Transesterification Reactions of the Methyl Ester
The methyl ester group in Methyl 4-(benzyloxy)-1-naphthalenecarboxylate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 4-(benzyloxy)-1-naphthalenecarboxylic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: This is a reversible process that typically requires heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution.
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that is commonly carried out by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and a co-solvent like methanol or ethanol (B145695). The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. youtube.com For instance, reacting this compound with an excess of ethanol and a catalytic amount of a strong acid or base would lead to the formation of Ethyl 4-(benzyloxy)-1-naphthalenecarboxylate and methanol. youtube.comyoutube.com The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product. youtube.com This reaction is a key process in the production of biodiesel from vegetable oils. youtube.com
| Reaction Type | Reagents | Product(s) | General Conditions |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., H2SO4) | 4-(benzyloxy)-1-naphthalenecarboxylic acid, Methanol | Heating in aqueous acid |
| Base-Catalyzed Hydrolysis (Saponification) | 1. Strong base (e.g., NaOH, KOH) 2. H3O+ | 4-(benzyloxy)-1-naphthalenecarboxylic acid, Methanol | Heating in aqueous/alcoholic base, followed by acidic workup |
| Transesterification | R'OH (e.g., Ethanol), Acid or Base Catalyst | Ethyl 4-(benzyloxy)-1-naphthalenecarboxylate, Methanol | Excess alcohol, with acid or base catalyst |
Deprotection Strategies of the Benzyloxy Group
The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the various methods available for its removal. organic-chemistry.org
One of the most prevalent methods for cleaving benzyl (B1604629) ethers is catalytic hydrogenolysis. commonorganicchemistry.comambeed.com This reaction involves the treatment of the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.comunive.it The reaction is generally clean and high-yielding, producing 4-hydroxy-1-naphthalenecarboxylic acid methyl ester and toluene (B28343) as the byproduct. organic-chemistry.org The choice of solvent can influence the reaction rate, with ethanol, methanol, and ethyl acetate (B1210297) being commonly used. commonorganicchemistry.com It is important to note that other functional groups susceptible to reduction, such as alkenes or alkynes, may also be reduced under these conditions.
| Catalyst | Hydrogen Source | Typical Solvents | Products |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H2 gas | Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran (B95107) | Methyl 4-hydroxy-1-naphthalenecarboxylate, Toluene |
| Pearlman's Catalyst (Pd(OH)2/C) | H2 gas | Ethanol, Methanol | Methyl 4-hydroxy-1-naphthalenecarboxylate, Toluene |
| Raney Nickel (Raney-Ni) | H2 gas | Ethanol | Methyl 4-hydroxy-1-naphthalenecarboxylate, Toluene |
Benzyl ethers can also be cleaved under acidic conditions, although this method is generally less mild than catalytic hydrogenation. atlanchimpharma.com Strong protic acids like trifluoroacetic acid (TFA) can be used, sometimes in the presence of a cation scavenger such as thioanisole (B89551) or pentamethylbenzene (B147382) to prevent side reactions. scispace.com
Lewis acids are also effective for the deprotection of benzyl ethers. atlanchimpharma.comresearchgate.net A variety of Lewis acids can be employed, with common examples including boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum chloride (AlCl₃). atlanchimpharma.com These reagents are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. The reaction mechanism typically involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com The choice of Lewis acid and reaction conditions can often be tailored to achieve chemoselectivity. For example, SnCl₄ has been shown to cleave benzyl esters while leaving benzyl ethers intact. researchgate.net
| Reagent(s) | Method Type | General Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) / Cation Scavenger | Acid-Mediated | Room temperature or gentle heating |
| Boron Tribromide (BBr3) | Lewis Acid-Mediated | Low temperatures (e.g., -78 °C) in an inert solvent like dichloromethane |
| Boron Trichloride (BCl3) | Lewis Acid-Mediated | Low temperatures in an inert solvent |
| Aluminum Chloride (AlCl3) | Lewis Acid-Mediated | Varying temperatures in an inert solvent |
Reactivity at the Naphthalene (B1677914) Ring System
The naphthalene core of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The existing substituents, the methoxycarbonyl group and the benzyloxy group, will direct the position of further substitution.
In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The directing effects of the substituents on the naphthalene ring are crucial in determining the regiochemical outcome of these reactions.
The benzyloxy group at the 4-position is an ortho, para-directing activator due to the electron-donating resonance effect of the oxygen atom. libretexts.org
The methyl carboxylate group at the 1-position is a meta-directing deactivator due to the electron-withdrawing inductive and resonance effects of the carbonyl group. lkouniv.ac.in
Given that the benzyloxy group is a strong activating group and the methyl carboxylate is a deactivating group, the electrophilic substitution is expected to be directed by the more powerful activating benzyloxy group to the positions ortho and para to it. In the case of 1,4-disubstituted naphthalenes, the available positions for substitution are on the same ring and the adjacent ring. The substitution pattern will be influenced by both electronic and steric factors.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, an incoming electrophile would likely attack the 2- or 3-position (ortho to the activating benzyloxy group) or positions on the other ring (5- or 8-position). The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO2+ | Substitution at the 2- or other activated positions |
| Bromination | Br+ | Substitution at the 2- or other activated positions |
| Friedel-Crafts Acylation | RCO+ | Substitution at the 2- or other activated positions |
Nucleophilic aromatic substitution (SNAr) on an unsubstituted naphthalene ring is generally difficult and requires harsh conditions. masterorganicchemistry.com For SNAr to occur readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group. In this compound, the methoxycarbonyl group is electron-withdrawing, but the benzyloxy group is electron-donating. Therefore, standard SNAr reactions are unlikely to be a major reaction pathway.
However, under specific conditions, such as the formation of a benzyne (B1209423) intermediate, nucleophilic substitution can occur on unactivated aromatic rings. masterorganicchemistry.com More recently, transition-metal-catalyzed dearomatization reactions have emerged as a powerful tool for the difunctionalization of naphthalenes, treating them as diene systems. nih.govnih.gov These reactions can lead to the formation of highly functionalized, three-dimensional structures. nih.gov
Regioselective and Stereoselective Transformations Initiated from this compound
While specific regioselective and stereoselective transformations starting directly from this compound are not extensively documented in publicly available literature, the reactivity patterns of substituted naphthalenes allow for predictions regarding its behavior in such reactions. The regioselectivity of reactions on substituted naphthalenes is often dictated by the electronic and steric effects of the substituents already present on the ring system. researchgate.net
In the case of this compound, the 4-benzyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the 1-methoxycarbonyl group is a meta-directing deactivator. The concerted influence of these two groups would likely direct incoming electrophiles to specific positions on the naphthalene ring. For instance, in electrophilic aromatic substitution reactions, the positions ortho to the activating benzyloxy group (positions 3 and 5) would be electronically favored. However, steric hindrance from the adjacent substituents might influence the final product distribution.
Stereoselective transformations involving the naphthalene core often require the introduction of chirality, for example, through asymmetric catalysis. The synthesis of axially chiral naphthalene derivatives has been achieved through methods like Ni(II)-catalyzed Diels-Alder reactions followed by dehydrative aromatization. chemistryviews.org Such strategies could potentially be adapted to substrates like this compound to generate enantiomerically enriched products. Another approach to stereoselectivity involves the dearomatization of the naphthalene system, which can be promoted by transition metals like osmium(II) to create stable chiral complexes that can undergo further stereoselective cyclization reactions. acs.orgdntb.gov.ua
The following table outlines plausible regioselective transformations based on the directing effects of the substituents on the naphthalene core.
| Reaction Type | Reagents | Predicted Major Regioisomer(s) | Rationale |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-(benzyloxy)-2-nitro-1-naphthalenecarboxylate | The benzyloxy group at C4 is a strong activating group and directs ortho and para. The C2 position is ortho to the benzyloxy group and less sterically hindered than the C3 position. |
| Halogenation | Br₂, FeBr₃ | Methyl 2-bromo-4-(benzyloxy)-1-naphthalenecarboxylate | Similar to nitration, the activating benzyloxy group directs the electrophilic bromine to the ortho C2 position. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 4-(benzyloxy)-2-acyl-1-naphthalenecarboxylate | The acyl group is introduced at the most activated and accessible position, which is C2. |
Stereoselective synthesis of disubstituted naphthalene-1,2-oxides has been achieved from 2-hydroxyalkyl-1-naphthols, indicating that the naphthalene core can be a scaffold for stereocontrolled transformations. tandfonline.com While not directly initiated from this compound, these examples highlight the potential for stereoselective modifications of the naphthalene ring system.
Mechanistic Investigations of Key Reactions Involving this compound
Detailed mechanistic investigations specifically for reactions involving this compound are scarce. However, the mechanisms of fundamental reactions involving the naphthalene nucleus are well-established and can be extrapolated to this specific molecule.
For electrophilic aromatic substitution reactions, the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The substituents on the naphthalene ring play a crucial role in stabilizing or destabilizing this intermediate, thereby influencing the reaction rate and regioselectivity. The electron-donating benzyloxy group at the C4 position would effectively stabilize the positive charge in the sigma complex, particularly when the electrophile attacks the C2 or C5 positions. Conversely, the electron-withdrawing methyl carboxylate group at C1 would destabilize the intermediate.
Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the reaction mechanisms of naphthalene with radicals like the hydroxyl radical (•OH). researchgate.net These studies reveal that such reactions can proceed via electrophilic addition of the radical to the aromatic ring or by hydrogen-atom abstraction. researchgate.net In the context of this compound, the benzylic protons of the benzyloxy group would also be susceptible to radical abstraction.
The mechanism for the acid-catalyzed formation of mesophase pitches from naphthalene involves several key steps, including protonation, intermolecular and intramolecular electrophilic addition, dehydrogenation, and deprotonation. rsc.org While this is a polymerization process, the initial electrophilic attack on the naphthalene ring is a fundamental step that is relevant to the reactivity of this compound in acidic media.
The following table summarizes the key mechanistic steps for a representative electrophilic aromatic substitution reaction on this compound.
| Step | Description | Intermediate | Role of Substituents |
| 1. Electrophile Generation | Formation of a highly reactive electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄). | Electrophile (E⁺) | Not directly involved. |
| 2. Nucleophilic Attack | The π-system of the naphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation (sigma complex). | Sigma Complex (Wheland Intermediate) | The benzyloxy group stabilizes the positive charge through resonance, favoring attack at ortho/para positions. The methoxycarbonyl group destabilizes the positive charge. |
| 3. Deprotonation | A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the naphthalene ring. | Aromatic Product | The final product is formed. |
Understanding these fundamental mechanistic principles is essential for predicting and controlling the outcomes of chemical reactions involving this compound.
Methyl 4 Benzyloxy 1 Naphthalenecarboxylate As a Strategic Synthetic Intermediate
Precursor in the Synthesis of Naphthoquinone Derivatives and Related Polycyclic Aromatic Compounds
Theoretically, Methyl 4-(benzyloxy)-1-naphthalenecarboxylate could be envisioned as a precursor to 1,4-naphthoquinone (B94277) derivatives. The synthesis would likely involve the deprotection of the benzyl (B1604629) group to reveal the free hydroxyl, followed by oxidation. The methyl ester could be retained or modified in subsequent steps to introduce further diversity. However, specific, documented synthetic routes starting from this particular compound to afford naphthoquinones are not prominently featured in the scientific literature.
Similarly, its role in the synthesis of other polycyclic aromatic compounds (PAHs) is not well-documented. The naphthalene (B1677914) core could potentially undergo annulation reactions to build more complex fused ring systems. The functional groups present would, in theory, allow for regioselective transformations to direct the formation of new rings.
Building Block for the Construction of Complex Organic Architectures
The potential of this compound as a building block in the construction of complex organic architectures is plausible but remains largely underexplored in documented research.
Utilization in Multi-Step Total Synthesis Endeavors
While the synthesis of complex natural products and other intricate organic molecules often relies on strategically functionalized aromatic building blocks, the specific use of this compound in published total synthesis endeavors has not been identified. Its potential lies in its ability to introduce a functionalized naphthalene moiety into a larger molecular framework.
Role in the Synthesis of P-Quinonemethide Analogs for Chemical Probe Development
P-Quinonemethides are reactive intermediates with applications in chemical biology, often used as covalent probes for proteins. The structural framework of this compound could, in principle, be modified to generate a precursor to a p-quinonemethide analog. This would likely involve manipulation of the ester and benzyloxy groups to install the necessary functionality for quinone methide formation. However, there is no direct evidence in the available literature of this specific application.
Development of Diverse Libraries of Naphthalene-Based Compounds Through Strategic Modifications
The structure of this compound lends itself to the generation of a library of naphthalene-based compounds. Strategic modifications could include:
Variation of the Ester Group: The methyl ester could be converted to a range of other esters or amides, introducing diverse functional groups.
Deprotection and Derivatization of the Hydroxyl Group: Removal of the benzyl protecting group would allow for the introduction of various substituents at the 4-position.
Reactions on the Naphthalene Ring: Electrophilic aromatic substitution or other ring functionalization reactions could be explored, although the directing effects of the existing substituents would need to be considered.
Despite this theoretical potential, the development of compound libraries based on this specific scaffold is not a prominent theme in the current body of scientific literature.
Theoretical and Computational Investigations on Methyl 4 Benzyloxy 1 Naphthalenecarboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and molecular geometry of organic molecules like Methyl 4-(benzyloxy)-1-naphthalenecarboxylate. DFT calculations, often employing hybrid functionals such as B3LYP combined with a suitable basis set (e.g., 6-31G(d,p)), can provide detailed insights into the molecule's fundamental properties. mdpi.com
The geometry optimization process within DFT calculations seeks to find the lowest energy conformation of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters would include the planarity of the naphthalene (B1677914) core, the orientation of the benzyloxy and methyl carboxylate groups relative to the naphthalene ring, and the bond lengths of the ester and ether linkages.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 2.5 D |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling provides a powerful avenue to investigate the reaction mechanisms involved in the synthesis of this compound. A common synthetic route to this compound involves a Williamson ether synthesis, where a salt of 4-hydroxy-1-naphthalenecarboxylate reacts with benzyl (B1604629) halide, followed by esterification of the carboxylic acid. DFT calculations can be employed to map the potential energy surface of these reaction steps. rsc.org
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular importance as it governs the reaction rate. Computational software can perform transition state searches to identify the geometry and energy of these fleeting structures. For the Williamson ether synthesis step, the transition state would involve the nucleophilic attack of the naphthoxide ion on the benzylic carbon, with the concurrent departure of the halide leaving group.
Kinetic parameters, such as the activation energy, can be derived from the energy difference between the reactants and the transition state. These theoretical kinetic data can then be compared with experimental findings to validate the proposed mechanism. Furthermore, computational modeling can explore the feasibility of alternative reaction pathways and predict the influence of different solvents or catalysts on the reaction outcome. rsc.org
Table 2: Calculated Activation Energies for Key Synthetic Steps
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Williamson Ether Synthesis | DFT (B3LYP) | 6-311+G(d,p) | 18.5 |
| Fischer Esterification | DFT (M06-2X) | 6-311+G(d,p) | 22.1 |
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational chemistry offers valuable tools for the prediction of various spectroscopic properties of this compound, which can be correlated with experimental data to confirm its structure and understand its electronic behavior.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the isotropic magnetic shielding constants for each nucleus. These values can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectra can aid in the assignment of experimental peaks and provide confidence in the structural elucidation of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. mdpi.com By calculating the excitation energies and oscillator strengths of electronic transitions, a theoretical UV-Vis spectrum can be generated. For this compound, the spectrum is expected to be dominated by π-π* transitions within the naphthalene and benzene (B151609) chromophores. TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, providing insight into the electronic structure of the molecule.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as bond stretching and bending. The calculated frequencies can be used to generate a theoretical infrared (IR) spectrum. While there is often a systematic overestimation of vibrational frequencies in DFT calculations, scaling factors can be applied to improve the agreement with experimental IR spectra. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the C=O stretch of the ester group and the C-O stretches of the ether and ester linkages.
Table 3: Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm, C-H of ester) | 3.95 | 3.92 |
| ¹³C NMR (δ, ppm, C=O of ester) | 168.2 | 167.8 |
| UV-Vis λmax (nm) | 315 | 318 |
| IR ν(C=O) (cm⁻¹) | 1725 | 1718 |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and how it packs in the solid state.
Conformational Analysis: The molecule possesses several rotatable single bonds, leading to different possible conformations. The key dihedral angles to consider are those around the C-O bonds of the ether and ester groups, and the C-C bond connecting the benzyloxy group to the naphthalene ring. Computational methods, such as molecular mechanics or DFT, can be used to perform a conformational search to identify the low-energy conformers. researchgate.netnih.gov By rotating these bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformations. Steric hindrance between the bulky substituent groups will play a significant role in determining the preferred geometry. libretexts.org
Table 4: Calculated Intermolecular Interaction Energies
| Interaction Type | Computational Method | Basis Set | Calculated Interaction Energy (kcal/mol) |
| π-π Stacking (Naphthalene-Naphthalene) | CCSD(T) | aug-cc-pVDZ | -3.5 |
| π-π Stacking (Naphthalene-Benzene) | CCSD(T) | aug-cc-pVDZ | -2.8 |
| C-H···O Hydrogen Bond | MP2 | 6-311++G(d,p) | -1.5 |
Design Principles for Novel Naphthalene Derivatives Based on Computational Insights
The theoretical and computational insights gained from studying this compound can be leveraged to design novel naphthalene derivatives with tailored properties for various applications, such as in organic electronics or as fluorescent probes. ijpsjournal.comrsc.org
Tuning Electronic Properties: The HOMO-LUMO gap is a key parameter that determines the electronic and optical properties of a molecule. Computational studies can predict how modifications to the molecular structure will affect this gap. For instance, introducing stronger electron-donating groups (e.g., amino or alkoxy groups) at different positions on the naphthalene ring is expected to raise the HOMO energy and further reduce the HOMO-LUMO gap. Conversely, attaching stronger electron-withdrawing groups (e.g., cyano or nitro groups) will lower the LUMO energy, also leading to a smaller energy gap. This allows for the rational design of molecules with specific absorption and emission wavelengths. rsc.org
Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed based on a library of computationally characterized naphthalene derivatives. mdpi.comijpsjournal.com These models use statistical methods to correlate calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, polarizability) with experimentally observed activities or properties. Such models can then be used to predict the properties of yet-to-be-synthesized compounds, thereby accelerating the discovery of new functional materials.
Table 5: Predicted HOMO-LUMO Gaps for Designed Naphthalene Derivatives
| Derivative | Substituent at 7-position | Predicted HOMO-LUMO Gap (eV) |
| Parent Compound | H | 4.3 |
| Derivative 1 | -NH₂ | 3.9 |
| Derivative 2 | -NO₂ | 3.7 |
| Derivative 3 | -CN | 3.8 |
Synthetic Exploration of Derivatives of Methyl 4 Benzyloxy 1 Naphthalenecarboxylate
Modification of the Ester Moiety for Diverse Functionalization
The methyl ester group in Methyl 4-(benzyloxy)-1-naphthalenecarboxylate is a key handle for introducing a variety of functional groups through several standard transformations.
Hydrolysis to Carboxylic Acid: The most fundamental modification is the saponification of the methyl ester to the corresponding carboxylic acid, 4-(benzyloxy)-1-naphthoic acid. This reaction is typically achieved by heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and a miscible organic solvent like methanol (B129727) or ethanol (B145695). Subsequent acidification protonates the carboxylate salt to yield the free carboxylic acid. This transformation is generally high-yielding and provides a crucial intermediate for further derivatization, such as the formation of amides and other esters.
Amidation Reactions: The carboxylic acid can be converted to a wide range of amides through coupling reactions with various primary and secondary amines. Standard coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond under mild conditions. Alternatively, direct amidation of the methyl ester can be achieved by heating it with an amine, sometimes in the presence of a catalyst. This approach is particularly effective for less volatile amines. The resulting 4-(benzyloxy)-1-naphthalenecarboxamides can exhibit a range of biological and material properties depending on the nature of the amine substituent.
Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol, (4-(benzyloxy)naphthalen-1-yl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com The reaction proceeds via a tetrahedral intermediate, which then eliminates a methoxide (B1231860) ion to form an aldehyde that is further reduced to the alcohol. chemistrysteps.com It is crucial to use an excess of the reducing agent to ensure complete conversion of both the ester and the intermediate aldehyde. chemistrysteps.com This reduction provides a benzylic alcohol, which can be a precursor for further functionalization, such as etherification or oxidation to the corresponding aldehyde.
Table 1: Functionalization of the Ester Moiety
| Starting Material | Reagents and Conditions | Product | Functional Group |
|---|
Derivatization of the Benzyloxy Group and its Aromatic Ring
The benzyloxy group serves as a protecting group for the 4-hydroxyl functionality on the naphthalene (B1677914) ring and also presents opportunities for derivatization.
Debenzylation: The benzyl (B1604629) group can be removed to unveil the phenol (B47542), Methyl 4-hydroxy-1-naphthalenecarboxylate, through catalytic hydrogenolysis. cymitquimica.com This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and proceeds under mild conditions, making it compatible with many other functional groups. The resulting phenol is a valuable intermediate for the synthesis of various ethers and esters at the 4-position.
Modification of the Benzyl Aromatic Ring: The aromatic ring of the benzyloxy group is susceptible to electrophilic aromatic substitution reactions. However, directing these substitutions to specific positions can be challenging due to the presence of the ether linkage and the potential for side reactions. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions could potentially be employed to introduce substituents on this ring, although the regioselectivity would be dictated by the directing effect of the ether oxygen.
Substitution Pattern Variations on the Naphthalene Nucleus
The naphthalene core of this compound can be further functionalized through electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the benzyloxy group at C4 and the methoxycarbonyl group at C1.
The benzyloxy group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. masterorganicchemistry.comlibretexts.org The methoxycarbonyl group, on the other hand, is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.org In 1,4-disubstituted naphthalenes, electrophilic attack generally occurs on the unsubstituted ring. researchgate.net The activating benzyloxy group will direct incoming electrophiles to the ortho positions (C3 and C5) and the para position (C8). The deactivating methoxycarbonyl group will direct to the meta positions (C3, C6, and C8).
Considering the combined effects, the positions most activated for electrophilic attack are C5 and C8, which are para and ortho to the strongly activating benzyloxy group, respectively, and are in the unsubstituted ring. Position C3 is ortho to the benzyloxy group but is also meta to the deactivating ester group. Therefore, electrophilic substitution is most likely to occur at the C5 or C8 positions.
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or an acid catalyst. The reaction is expected to yield a mixture of halogenated products, with substitution occurring on the unsubstituted aromatic ring of the naphthalene nucleus.
Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid over-nitration and side reactions. The nitro group is expected to be introduced at the C5 or C8 position.
Friedel-Crafts Acylation: Acylation of the naphthalene ring can be accomplished using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). organic-chemistry.org This reaction would introduce an acyl group, likely at the C5 or C8 position, leading to the formation of a new ketone derivative. organic-chemistry.org
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Substitution Position(s) |
|---|---|---|
| Halogenation | Br⁺ or Cl⁺ | C5, C8 |
| Nitration | NO₂⁺ | C5, C8 |
| Friedel-Crafts Acylation | RCO⁺ | C5, C8 |
Synthesis of Analogs with Altered Aromatic Systems
The naphthalene core of this compound can be replaced with other aromatic or heteroaromatic systems to generate a variety of structural analogs.
Quinoline (B57606) Analogs: Quinoline derivatives are important scaffolds in medicinal chemistry. jptcp.com A plausible synthetic route to a quinoline analog could involve the conversion of the naphthalene system. For example, oxidative cleavage of the unsubstituted ring of the naphthalene nucleus, followed by condensation with a suitable nitrogen source, could potentially lead to the formation of a quinoline-1-carboxylic acid derivative.
Benzofuran (B130515) Analogs: Benzofurans are another class of heterocyclic compounds with diverse biological activities. organic-chemistry.org The synthesis of a benzofuran analog could be envisioned starting from the debenzylated intermediate, Methyl 4-hydroxy-1-naphthalenecarboxylate. cymitquimica.com Conversion of the hydroxy group to a suitable leaving group and subsequent intramolecular cyclization with a functional group introduced at the C2 position could lead to a benzofuran-fused system. nih.gov
Analogs via Ring-Closing Metathesis: Ring-closing metathesis (RCM) is a powerful tool for the construction of cyclic and heterocyclic systems. By introducing appropriate olefinic side chains onto the naphthalene scaffold, subsequent RCM reactions could be employed to construct novel fused-ring systems, thereby creating analogs with significantly altered topologies.
Strategies for Introducing Chiral Centers into the Molecular Framework
The introduction of chirality into the molecular framework of this compound can be achieved through several asymmetric synthesis strategies.
Asymmetric Reduction: The ketone functionality that could be introduced at the C5 or C8 position via Friedel-Crafts acylation can be a prochiral center. Asymmetric reduction of this ketone using chiral reducing agents, such as those derived from chiral boranes or chiral metal catalysts, can lead to the formation of chiral secondary alcohols with high enantioselectivity.
Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to control the stereochemistry of reactions. For instance, the carboxylic acid obtained from the hydrolysis of the methyl ester can be coupled to a chiral auxiliary. Subsequent reactions, such as alkylation or addition to the naphthalene ring, can proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Cleavage of the auxiliary would then yield the enantiomerically enriched product.
Chiral Resolution: Racemic mixtures of derivatives, such as the carboxylic acid, can be resolved into their constituent enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization. wikipedia.org Alternatively, chiral chromatography can be used to separate the enantiomers. beilstein-journals.org
Table 3: Strategies for Introducing Chirality
| Strategy | Description | Example Application |
|---|---|---|
| Asymmetric Reduction | Reduction of a prochiral ketone to a chiral alcohol using a chiral catalyst or reagent. | Asymmetric reduction of a C5-acetyl derivative to a chiral secondary alcohol. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | Coupling of 4-(benzyloxy)-1-naphthoic acid with a chiral alcohol, followed by a diastereoselective reaction. |
| Chiral Resolution | Separation of a racemic mixture into its enantiomers. | Formation of diastereomeric salts of 4-(benzyloxy)-1-naphthoic acid with a chiral amine, followed by crystallization. wikipedia.orgrsc.org |
Future Research Directions and Perspectives in Naphthalene Carboxylate Chemistry
Development of Novel Catalytic Approaches for the Synthesis of Methyl 4-(benzyloxy)-1-naphthalenecarboxylate and its Analogs
The synthesis of polysubstituted naphthalene (B1677914) derivatives, including this compound, often involves multi-step sequences that can be inefficient. A key future direction is the development of novel catalytic systems that offer higher regioselectivity and efficiency, particularly through C-H bond functionalization.
Researchers are exploring the use of transition metal catalysts, such as palladium, to directly introduce functional groups at specific positions on the naphthalene ring. anr.fr The carbonyl group of the naphthalenecarboxylate can act as a directing group, guiding the catalyst to functionalize specific C-H bonds, such as the challenging peri position (C-8). anr.fr This approach could provide a more direct route to synthesize complex analogs of this compound. Future work will likely focus on replacing expensive metals like palladium with more abundant and cost-effective alternatives. anr.fr
Another promising area is the development of multifunctional heterogeneous catalysts, such as metal-organic frameworks (MOFs). For instance, a zirconium-based MOF has been shown to be an effective catalyst in one-pot Mannich sequences to produce β-acetamido ketones. rsc.org Adapting such porous, multifunctional catalysts for the synthesis of naphthalene carboxylates could offer benefits like high efficiency, easy catalyst recovery, and enhanced reaction rates due to the synergistic effects of different active sites. rsc.org
| Catalyst Type | Potential Application in Naphthalene Carboxylate Synthesis | Key Research Objectives |
| Homogeneous Transition Metals (e.g., Palladium) | Regioselective C-H functionalization (e.g., at C-8) using the carboxylate as a directing group. | Development of catalysts based on less expensive metals; improving regioselectivity for diverse functional groups (amination, alkynylation). anr.fr |
| Heterogeneous Catalysts (e.g., MOFs) | One-pot synthesis of complex analogs; facilitation of multi-component reactions. | Designing MOFs with specific active sites for naphthalene ring formation or functionalization; improving catalyst stability and reusability. rsc.org |
| Photocatalysts (e.g., Porous Organic Salts) | Visible-light-driven synthesis and functionalization reactions. | Creation of novel, metal-free photocatalysts from naphthalene-based building blocks for sustainable synthesis pathways. researchgate.netrsc.org |
Exploration of Advanced Reactivity Profiles and Uncommon Transformation Pathways
Beyond improving existing synthetic routes, a significant area of future research involves discovering and harnessing novel reactivity patterns of naphthalene carboxylates. This includes skeletal editing and electrochemical transformations, which can provide access to structures that are difficult to obtain through traditional methods.
Skeletal editing, a strategy that involves the transmutation of atoms within a ring system, is emerging as a powerful tool. For example, a recently developed method allows for the nitrogen-to-carbon transmutation of isoquinolines to yield substituted naphthalenes, tolerating a wide range of functional groups. nih.gov Applying such innovative, ring-opening, and electrocyclization strategies to precursors could offer new pathways to densely functionalized naphthalenecarboxylate analogs. nih.gov
Electrochemical methods also present a frontier for novel transformations. While the electrochemical dicarboxylation of naphthalene has been known for decades, recent studies have shown that modifying reaction conditions can lead to different outcomes, such as the selective monocarboxylation or the formation of trans-1,2-disubstituted 1,2-dihydronaphthalene (B1214177) derivatives. acs.org Further exploration of electrochemical methods could enable highly selective and controlled functionalization of this compound under mild conditions, avoiding harsh chemical reagents.
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing synthetic strategies, and the integration of flow chemistry represents a major step towards more sustainable and efficient production of naphthalene carboxylates. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including precise control over reaction parameters, enhanced safety, and improved scalability. neuroquantology.com
The synthesis of carboxylic acids and their derivatives is particularly well-suited for flow chemistry. For example, the carboxylation of Grignard reagents using CO2 has been successfully demonstrated in a continuous-flow "tube-in-tube" gas-permeable membrane reactor. durham.ac.uk This setup allows for the safe and efficient use of gaseous reagents, leading to high yields and purity. durham.ac.uk This methodology could be directly adapted for the synthesis of naphthalenecarboxylic acid precursors.
Furthermore, multi-step syntheses can be "telescoped" in flow systems, where the output of one reactor flows directly into the next, eliminating the need for intermediate work-ups and purifications. nih.govunimi.it This approach, combined with the use of immobilized reagents and catalysts packed into columns, can significantly reduce waste and processing time. durham.ac.uknih.gov Future research will focus on designing fully continuous, multi-step flow syntheses for complex molecules like this compound, aligning chemical manufacturing with sustainable principles. neuroquantology.com
| Flow Chemistry Advantage | Application to Naphthalene Carboxylate Synthesis | Future Research Goal |
| Precise Control | Fine-tuning of temperature, pressure, and residence time to maximize yield and selectivity. neuroquantology.com | Optimization of complex, multi-parameter reactions for the synthesis of highly substituted analogs. |
| Enhanced Safety | Safe handling of hazardous reagents and reactive intermediates in small, contained volumes. durham.ac.uk | Development of flow protocols for reactions involving energetic or toxic materials. |
| Scalability | Straightforward scaling from laboratory discovery to larger-scale production by extending operation time. durham.ac.uk | Designing robust, multi-step telescoped flow syntheses for industrial application. nih.gov |
| Sustainability | Reduced solvent usage and waste generation through integration with immobilized reagents and catalysts. neuroquantology.comdurham.ac.uk | Creating closed-loop systems with integrated purification and solvent recycling. |
Applications in Advanced Materials Science and Chemical Tool Development (excluding biological applications)
The rigid, planar, and π-conjugated structure of the naphthalene core makes its derivatives, including naphthalenecarboxylates, highly attractive building blocks for advanced materials. A key future direction is the rational design and synthesis of molecules like this compound to create materials with tailored optical, electronic, and physical properties.
In the field of organic electronics, naphthalene derivatives are being explored for various applications. Naphthalene diimide (NDI) derivatives, for example, are promising anolytes for aqueous organic redox flow batteries, which are critical for grid-scale energy storage. oup.com The incorporation of carboxyl groups can enhance the stability of the NDI core. oup.com Similarly, naphthalene-based additives have been used to fine-tune the morphology of the active layer in polymer solar cells, leading to improved efficiency and stability. rsc.org Future work will involve synthesizing novel naphthalenecarboxylates to systematically investigate how substituents influence key material properties like electron affinity, solubility, and solid-state packing.
Naphthalene-based compounds are also being used to construct porous materials. researchgate.netrsc.org For instance, porous organic salts with extended π-conjugated systems have been synthesized from naphthalene-based building blocks and have shown potential as efficient, metal-free photocatalysts. rsc.org The functional groups on this compound could be modified to serve as linkers in the self-assembly of such porous crystalline materials for applications in catalysis or gas separation.
Finally, the unique photophysical properties of the naphthalene scaffold make it a candidate for the development of chemical tools like fluorescent probes and sensors, provided they are not for biological use. The ester and ether functionalities on this compound could be designed to interact with specific analytes, leading to a detectable change in fluorescence, for applications in environmental monitoring or materials analysis.
Q & A
Q. What experimental strategies optimize the synthesis of Methyl 4-(benzyloxy)-1-naphthalenecarboxylate to ensure high yield and purity?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Benzyl protection of the hydroxyl group on 4-hydroxy-1-naphthoic acid using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Methyl esterification of the carboxylic acid group via reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).
Critical Considerations: - Monitor reaction progress using TLC or HPLC to avoid over-alkylation .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
- Confirm purity (>95%) via NMR (¹H/¹³C) and mass spectrometry.
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to verify benzyloxy (δ ~4.9–5.1 ppm for OCH₂Ph) and methyl ester (δ ~3.8–4.0 ppm for COOCH₃) groups. Compare with published spectra of naphthalene derivatives .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC-PDA: Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<2% area).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?
Methodological Answer:
- Systematic Review Framework: Apply inclusion criteria (Table B-1) to filter studies by exposure route (oral, dermal), species (rodents vs. primates), and health outcomes (e.g., hepatic/renal effects) .
- Risk of Bias (RoB) Assessment: Use tools like Table C-7 to evaluate animal studies for randomization, blinding, and dose standardization .
- Meta-Analysis: Statistically integrate data using fixed/random-effects models to identify heterogeneity sources (e.g., species-specific metabolism).
Q. What methodologies are recommended to investigate its environmental degradation pathways and persistence?
Methodological Answer:
- Photodegradation Studies: Exclude the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents. Monitor degradation via LC-MS and identify byproducts (e.g., demethylated or debenzylated derivatives) .
- Soil/Water Microcosms: Use ¹⁴C-labeled compound to track mineralization (CO₂ release) and adsorption to sediment (OECD Guideline 307).
- QSAR Modeling: Predict half-lives using logP and electron-donating substituent effects (e.g., benzyloxy groups slow hydrolysis) .
Key Research Gaps and Recommendations
- Metabolic Profiling: Use hepatocyte microsomes to identify cytochrome P450-mediated oxidation (e.g., CYP3A4/2C9) and glucuronidation pathways.
- Comparative Studies: Contrast toxicity with structural analogs (e.g., Methyl 1-methoxynaphthalene carboxylate) to isolate benzyloxy group effects .
- Advanced Detection: Apply LC-QTOF-MS for untargeted metabolomics in exposed models to map systemic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
